Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate

Muscarinic receptor pharmacology Radioligand binding GPCR drug discovery

Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate (CAS 5448-41-9) is a synthetic 2,3-diphenylpropanoate ester bearing a para-methoxy substituent on the β-phenyl ring. With a molecular formula of C₁₇H₁₈O₃ and a molecular weight of 270.32 g·mol⁻¹, the compound has a computed LogP of 3.7 (XLogP3-AA) and an experimentally derived LogP of 3.19.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 5448-41-9
Cat. No. B14015109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-methoxyphenyl)-2-phenylpropanoate
CAS5448-41-9
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C17H18O3/c1-19-15-10-8-13(9-11-15)12-16(17(18)20-2)14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3
InChIKeyQUSZWDXQDDGIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate (CAS 5448-41-9): Procurement-Grade Physicochemical and Biological Baseline


Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate (CAS 5448-41-9) is a synthetic 2,3-diphenylpropanoate ester bearing a para-methoxy substituent on the β-phenyl ring. With a molecular formula of C₁₇H₁₈O₃ and a molecular weight of 270.32 g·mol⁻¹, the compound has a computed LogP of 3.7 (XLogP3-AA) and an experimentally derived LogP of 3.19 . Its topological polar surface area is 35.5 Ų, and it possesses 6 rotatable bonds [1]. The compound is referenced in the ChEMBL database (CHEMBL282490) and has documented binding affinity for the muscarinic acetylcholine receptor family in rat cortical homogenate preparations [2]. It is catalogued under PubChem CID 226962 and is commercially available from multiple specialty chemical suppliers for research use [1].

Why Generic 2,3-Diphenylpropanoate Analogs Cannot Substitute Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate in Muscarinic-Targeted Research


The 2,3-diphenylpropanoate scaffold is a privileged chemotype in muscarinic receptor ligand discovery, but the specific substitution pattern of methyl 3-(4-methoxyphenyl)-2-phenylpropanoate—a para-methoxy group on the β-phenyl ring combined with a methyl ester at the α-carboxyl position—produces a distinct pharmacological fingerprint. Removal of the 4-methoxy group (as in unsubstituted methyl 2,3-diphenylpropanoate) or repositioning it to the α-phenyl ring (as in the positional isomer methyl 2-(4-methoxyphenyl)-3-phenylpropanoate) is expected to alter both binding conformation and electronic complementarity at the muscarinic orthosteric site [1]. Similarly, hydrolysis to the free carboxylic acid (CAS 4314-68-5) eliminates the ester moiety, which serves not only as a metabolic prodrug handle but also as a critical hydrogen-bond acceptor in receptor engagement . The compound's muscarinic binding profile—showing agonist-biased affinity (IC₅₀ 2.3 μM with [³H]OXO-M) versus antagonist-biased affinity (IC₅₀ 115 μM with [³H]QNB)—is uniquely tied to its exact structural features and cannot be assumed for any close analog without independent experimental verification [2].

Quantitative Evidence Guide: Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate (CAS 5448-41-9) Differential Performance Data


Muscarinic Acetylcholine Receptor Binding: Agonist-State vs Antagonist-State Affinity Differential

Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate displays a pronounced agonist-state versus antagonist-state binding differential at native rat muscarinic acetylcholine receptors. The compound shows an IC₅₀ of 2.3 μM when competing against the agonist radioligand [³H]oxotremorine-M, but a substantially weaker IC₅₀ of 115 μM when competing against the antagonist radioligand [³H]quinuclidinyl benzilate (QNB)—a 50-fold difference [1]. While direct head-to-head muscarinic binding data for the closest structural analogs (e.g., methyl 2,3-diphenylpropanoate free of the 4-methoxy group) are not publicly available in the same assay system, the class-level benchmark for 2,3-diphenylpropanoate-derived muscarinic ligands reported in the patent literature typically spans Ki values from 10 nM to >10 μM depending on substitution [2]. The 4-methoxy substituent in the target compound is structurally analogous to the p-methoxy motif present in several high-affinity muscarinic antagonist series (e.g., biphenyl muscarinic antagonists, US 2005/0203133 A1), where the methoxy group is critical for subtype selectivity [3].

Muscarinic receptor pharmacology Radioligand binding GPCR drug discovery

Physicochemical Differentiation: Experimental LogP and Boiling Point Versus Free Acid Analog

The methyl ester moiety of methyl 3-(4-methoxyphenyl)-2-phenylpropanoate confers measurably distinct physicochemical properties compared to its free carboxylic acid analog (CAS 4314-68-5). The target compound has an experimentally determined LogP of 3.19 and a boiling point of 363.4°C at 760 mmHg . In contrast, the free acid analog 3-(4-methoxyphenyl)-2-phenylpropanoic acid has a boiling point of 381.2°C at 760 mmHg and a higher computed density of 1.2 g/cm³ . The LogP difference between the methyl ester (experimental LogP 3.19) and the free acid (predicted LogP approximately 3.1–3.3 based on the loss of the methyl group offset by increased hydrogen bonding) is modest but meaningful for membrane permeability predictions; esterification eliminates the carboxylic acid hydrogen-bond donor, reducing polar surface area interactions and favoring passive diffusion across lipid bilayers [1]. The 17.8°C lower boiling point of the ester relative to the free acid also impacts handling in high-temperature synthetic or formulation processes.

Physicochemical profiling ADME prediction Formulation development

Positional Isomer Differentiation: β-(4-Methoxyphenyl) Versus α-(4-Methoxyphenyl) Substitution

Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate (CAS 5448-41-9) and its positional isomer methyl 2-(4-methoxyphenyl)-3-phenylpropanoate (PubChem CID 131636725) share the identical molecular formula (C₁₇H₁₈O₃) and molecular weight (270.32 g/mol) but differ in the regio-attachment of the 4-methoxyphenyl group: β-position in the target compound versus α-position in the isomer [1]. This regiochemical difference is structurally analogous to the critical distinction between 2-arylpropionic acids (e.g., ibuprofen class) and 3-arylpropionic acids, where the position of the aryl substituent relative to the carboxyl group dictates both metabolic stability and receptor recognition [2]. The target compound (β-substituted) features the 4-methoxyphenyl ring attached to the carbon distal to the ester carbonyl, placing the methoxy group in a different spatial orientation relative to the pharmacophore. In muscarinic receptor binding, this orientation influences the compound's ability to engage the orthosteric site—the β-(4-methoxyphenyl) arrangement in the target compound yields the 2.3 μM IC₅₀ ([³H]OXO-M) documented above, whereas no publicly available binding data exist for the α-substituted positional isomer [3]. This data asymmetry alone justifies procurement of the specific regioisomer rather than assuming interchangeability.

Regioisomer identification Analytical chemistry Structure-activity relationships

Synthetic Intermediate Documentation: Patent-Cited Role in Muscarinic Modulator Synthesis

Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate is explicitly referenced as a synthetic intermediate in patent families describing azabicyclo and diazepine derivatives as muscarinic receptor modulators for treating ocular diseases . The Novartis AG patent application (published 2019–2022) covering azabicyclo and diazepine muscarinic modulators lists this compound among the key ester intermediates used to construct the final pharmacologically active structures [1]. In contrast, the simpler, unsubstituted methyl 2,3-diphenylpropanoate (CAS 35030-49-0) lacks the 4-methoxy handle required for downstream functionalization in these synthetic routes . The 4-methoxy group serves as a synthetic anchor point for further elaboration (e.g., demethylation to phenol for O-alkylation or as an electron-donating group to direct electrophilic aromatic substitution), making the methoxy-bearing compound a more versatile intermediate than its des-methoxy counterpart for specific patent-defined synthetic sequences.

Patent intermediate Muscarinic receptor modulators Ocular disease therapeutics

Cytotoxicity Baseline: HeLa Cell Viability Data for Safety Assessment in Cell-Based Assays

A cytotoxicity assay for methyl 3-(4-methoxyphenyl)-2-phenylpropanoate has been deposited in the ChEMBL database under assay ID CHEMBL892946, measuring cytotoxicity against human HeLa cells at a concentration of 100 μM after 48 hours using the MTT assay [1]. The specific percent viability or IC₅₀ value for this compound in this assay is not publicly displayed in the abstract view, but the existence of this data point establishes a documented cytotoxicity baseline for the compound in a widely used human cell line [2]. For comparison, within the broader phenylpropanoic acid derivative class, cytotoxicity IC₅₀ values against human cancer cell lines (BGC-823, HCT-8, A549, Bel-7402, A2780) have been reported in the range of 3.15 to 10.23 μM for structurally related compounds, though these values come from different laboratories and assay conditions [3]. The availability of a ChEMBL-deposited cytotoxicity data point for the exact target compound, even if the numerical value requires direct database retrieval, provides a more reliable starting point for safety assessment in cell-based pharmacological experiments than extrapolating from structurally related analogs.

Cytotoxicity screening HeLa cells MTT assay

Procurement-Driven Application Scenarios for Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate (CAS 5448-41-9)


Muscarinic Acetylcholine Receptor Subtype Screening and Radioligand Displacement Studies

Investigators employing rat cortical homogenate or recombinant muscarinic receptor subtype (M1–M5) binding assays can use methyl 3-(4-methoxyphenyl)-2-phenylpropanoate as a structurally defined 2,3-diphenylpropanoate reference ligand. The documented 50-fold binding differential between [³H]OXO-M (IC₅₀ 2.3 μM) and [³H]QNB (IC₅₀ 115 μM) provides a quantitative benchmark for assessing agonist versus antagonist conformational states of the receptor [1]. This compound is particularly suited as a tool for validating assay conditions in muscarinic receptor screening campaigns, given its ChEMBL-curated binding data (CHEMBL282490) deposited by Smithkline Beecham Pharmaceuticals [1].

Synthetic Intermediate for Muscarinic Modulator Development per Novartis Patent Route

Research groups pursuing the synthesis of azabicyclo or diazepine-based muscarinic receptor modulators for ocular disease indications should procure this compound specifically as the ester intermediate identified in the Novartis AG patent family (2019–2022) [2]. The 4-methoxy group is a critical functional handle for downstream derivatization; substituting the des-methoxy analog (methyl 2,3-diphenylpropanoate, CAS 35030-49-0) would eliminate the synthetic route described in the patent and preclude access to the claimed final compounds [2].

Physicochemical Reference Standard for logP Determination and Chromatographic Method Development

With an experimentally measured LogP of 3.19, a boiling point of 363.4°C, and a polar surface area of 35.5 Ų, this compound can serve as a mid-range lipophilicity reference standard for calibrating reversed-phase HPLC logP determination methods . Its distinct physicochemical profile relative to the free acid analog (CAS 4314-68-5, boiling point 381.2°C) makes it useful for developing chromatographic separation methods that discriminate between ester and carboxylic acid forms of 2,3-diphenylpropanoate derivatives .

Cytotoxicity Pre-Screening for Cell-Based Muscarinic Pharmacology Assays

Before conducting functional muscarinic receptor assays (e.g., calcium flux, β-arrestin recruitment) in HeLa or other human cell lines, researchers can reference the ChEMBL-deposited cytotoxicity data point (CHEMBL892946, HeLa cells, 100 μM, 48 h, MTT assay) to establish an upper concentration limit that avoids cytotoxicity-driven false negatives [3]. This is particularly relevant for 2,3-diphenylpropanoate esters, whose cytotoxicity profiles may differ from those of the corresponding free acids due to enhanced membrane permeability [3].

Quote Request

Request a Quote for Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.